2,6-Diacetylbiphenylene
Overview
Description
2,6-Diacetylbiphenylene: is an organic compound that belongs to the biphenylene family It is characterized by the presence of two acetyl groups attached to the biphenylene core at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diacetylbiphenylene typically involves the acetylation of biphenylene. One common method is the Friedel-Crafts acetylation, where biphenylene is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-5°C to ensure selective acetylation at the 2 and 6 positions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diacetylbiphenylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The acetyl groups can be reduced to alcohols or further to hydrocarbons.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts conditions with various acyl or alkyl halides in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or diketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of various functional groups such as alkyl, acyl, or halogen substituents.
Scientific Research Applications
2,6-Diacetylbiphenylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine: While specific biological applications are less documented, its derivatives may have potential as pharmaceutical intermediates or in the development of diagnostic tools.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,6-Diacetylbiphenylene in chemical reactions involves the activation of the biphenylene core through the electron-withdrawing effects of the acetyl groups. This activation facilitates various electrophilic and nucleophilic reactions, allowing for the introduction of new functional groups or the modification of existing ones. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2,6-Dimethoxybiphenylene: Similar in structure but with methoxy groups instead of acetyl groups.
2,6-Diacetoxy-biphenylene: An oxidized derivative with acetoxy groups.
2,7-Diacetylbiphenylene: A positional isomer with acetyl groups at the 2 and 7 positions.
Uniqueness: 2,6-Diacetylbiphenylene is unique due to the specific positioning of the acetyl groups, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its electronic properties, making it distinct from other biphenylene derivatives.
Properties
IUPAC Name |
1-(6-acetylbiphenylen-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-9(17)11-3-5-13-15(7-11)14-6-4-12(10(2)18)8-16(13)14/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAXSOPQGBALPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C3C=CC(=CC3=C2C=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301840 | |
Record name | 2,6-Diacetylbiphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3509-59-9 | |
Record name | NSC146591 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-Diacetylbiphenylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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